molecular formula C15H20N2O3 B5021893 N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide CAS No. 5936-52-7

N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B5021893
CAS No.: 5936-52-7
M. Wt: 276.33 g/mol
InChI Key: XUKAEANAMAKHNU-UHFFFAOYSA-N
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Description

N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide is a complex organic compound that features a benzodioxin ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 1,4-benzodioxane with various reagents. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with different alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium in the presence of lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halides and nucleophiles can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide is unique due to its combination of a benzodioxin ring with a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(10-17-7-3-4-8-17)16-9-12-11-19-13-5-1-2-6-14(13)20-12/h1-2,5-6,12H,3-4,7-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKAEANAMAKHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386996
Record name N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5936-52-7
Record name N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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